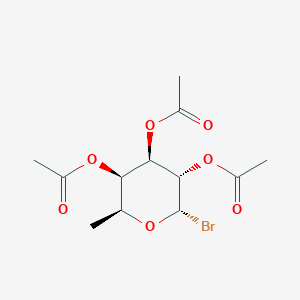

Acetobromofucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

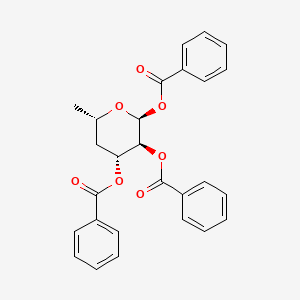

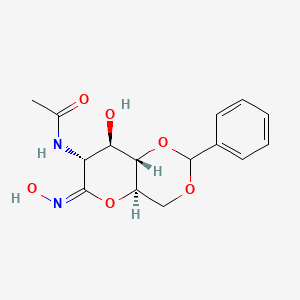

Acetobromofucose is a chemical compound with the molecular formula C12H17BrO7 . It is a derivative of fucose, a hexose deoxy sugar that plays a crucial role in various biological processes .

Synthesis Analysis

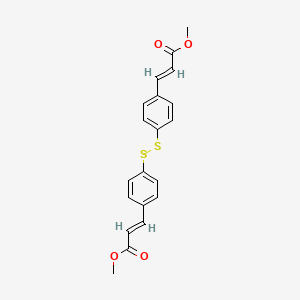

The synthesis of Acetobromofucose involves chemical reactions with other compounds. For instance, GDP-L-fucose, an essential precursor for the synthesis of fucosyloligosaccharides, has been synthesized using a relatively expensive chemical synthetic protocol, which involves the stereospecific hydrolysis of Acetobromofucose .

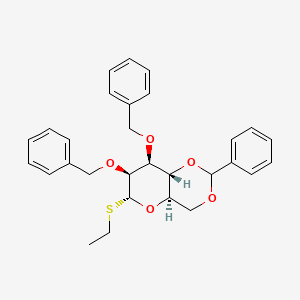

Molecular Structure Analysis

The molecular structure of Acetobromofucose consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 7 oxygen atoms . The exact arrangement of these atoms and their bonds form the unique structure of Acetobromofucose.

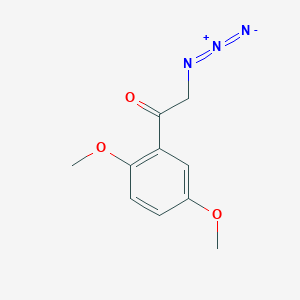

Chemical Reactions Analysis

The chemical reactions involving Acetobromofucose are complex and can be influenced by various factors. For instance, the condensation of Acetobromofucose with other compounds can lead to the formation of new compounds . However, more research is needed to fully understand the chemical reactions of Acetobromofucose.

Applications De Recherche Scientifique

Functional Carbohydrates Production

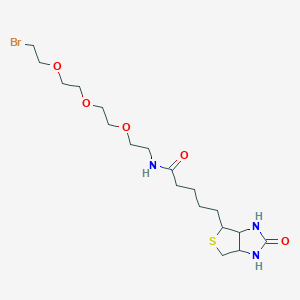

Acetobromofucose might be used in the production of functional carbohydrates . These carbohydrates have health benefits beyond their nutritional value, such as improving gut health or boosting the immune system.

Food Industry

The food industry could potentially use Acetobromofucose in the development of functional carbohydrate-related enzymes . These enzymes could be used to enhance the nutritional value of food products.

Health Supplements

Given its potential role in functional carbohydrates production, Acetobromofucose could be used in the creation of health supplements . These supplements could provide additional health benefits to consumers.

Enzymatic Technologies

Acetobromofucose might play a role in the development of new enzymatic technologies . These technologies could lead to more efficient production processes in various industries.

Rare Sugars Production

Research on isomerases or epimerases involved in the production of rare sugars could potentially involve Acetobromofucose . Rare sugars have applications in various fields, including food, pharmaceutical, and cosmetic industries.

Safety and Hazards

The safety and hazards associated with Acetobromofucose are not well documented. It is always recommended to handle chemical compounds with appropriate safety measures. For specific safety data, one should refer to the Safety Data Sheet (SDS) of the compound .

Orientations Futures

The future directions for research on Acetobromofucose could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the role of fucose derivatives in biological processes, Acetobromofucose could be a subject of interest in the development of new pharmaceuticals or bioactive compounds. However, more research is needed to fully explore these possibilities .

Propriétés

IUPAC Name |

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZQAPSYNYIKSR-BSOOIWJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetobromofucose | |

Q & A

Q1: What is the role of acetobromofucose in synthesizing complex carbohydrates, and what types of linkages can be formed?

A1: Acetobromofucose serves as an activated glycosyl donor in carbohydrate synthesis [, ]. Its structure features a reactive bromine atom, allowing it to participate in glycosylation reactions, forming new glycosidic bonds with hydroxyl groups on acceptor sugar molecules. Specifically, the research demonstrates its use in creating both α- and β-L-fucopyranosyl linkages. For example, acetobromofucose reacts with 1,6-anhydro-2,2',3,3',6'-penta-O-benzyl-β-lactose to yield trisaccharide derivatives with either α- or β-L-fucopyranosyl linkages at the 4' position []. This versatility makes acetobromofucose a valuable tool for synthesizing a diverse array of fucosylated oligosaccharides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.